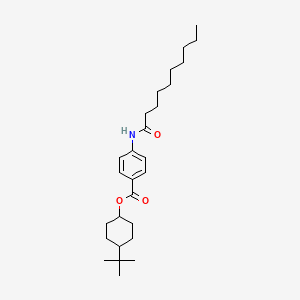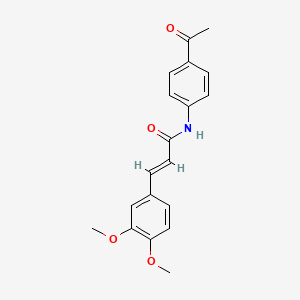
2,4,6-Tris(4-methoxyphenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of three methoxyphenyl groups attached to the 2, 4, and 6 positions of the pyridine ring
Méthodes De Préparation
The synthesis of 2,4,6-Tris(4-methoxyphenyl)pyridine can be achieved through multicomponent reactions involving commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . The reaction typically involves the use of Lewis acids to selectively synthesize the desired pyridine structure. The reaction conditions include mixing acetophenone, benzaldehyde, HMDS, and BF3·OEt2 in toluene at room temperature, followed by microwave irradiation .
Analyse Des Réactions Chimiques
2,4,6-Tris(4-methoxyphenyl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding phenolic derivatives .
Applications De Recherche Scientifique
2,4,6-Tris(4-methoxyphenyl)pyridine has several scientific research applications. It is used in the modification of metal-organic frameworks to improve their photocatalytic performance for CO2 conversion . The compound’s electron-donating nature facilitates charge transfer, enhancing the binding affinity for CO2 and promoting its conversion to CO . Additionally, it is employed in the synthesis of various bioactive compounds and functional materials due to its versatile chemical reactivity .
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(4-methoxyphenyl)pyridine involves its electron-donating properties, which enable charge transfer effects. This property is particularly useful in catalysis, where it induces strong binding affinities for substrates such as CO2, facilitating their conversion through various catalytic pathways . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
2,4,6-Tris(4-methoxyphenyl)pyridine can be compared with other similar compounds such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine and 2,4,6-tris(4-pyridyl)pyridine . These compounds share a similar pyridine core but differ in the substituents attached to the pyridine ring. The unique electron-donating properties of the methoxy groups in this compound distinguish it from its analogs, making it particularly effective in applications requiring strong electron-donating capabilities .
Propriétés
Numéro CAS |
33567-23-6 |
|---|---|
Formule moléculaire |
C26H23NO3 |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
2,4,6-tris(4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C26H23NO3/c1-28-22-10-4-18(5-11-22)21-16-25(19-6-12-23(29-2)13-7-19)27-26(17-21)20-8-14-24(30-3)15-9-20/h4-17H,1-3H3 |
Clé InChI |
RTMGDKKYPVPUHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[5-(2-methylphenoxy)benzene-1,3-diyl]bis[2-(4-fluorophenyl)acetamide]](/img/structure/B15014985.png)
![4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B15014996.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15015006.png)
![2-[(E)-{[4-(1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-chloro-3,5-dimethylphenol](/img/structure/B15015016.png)
![2-(3-methoxyphenyl)-N-[(E)-(2-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15015028.png)

![3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B15015042.png)
![6-bromo-5-nitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15015047.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15015055.png)

![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B15015060.png)
![N-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015062.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015077.png)
![(Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate](/img/structure/B15015085.png)
